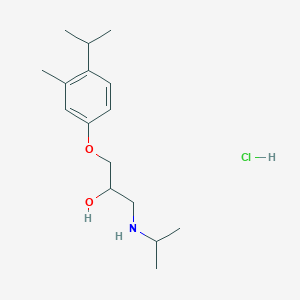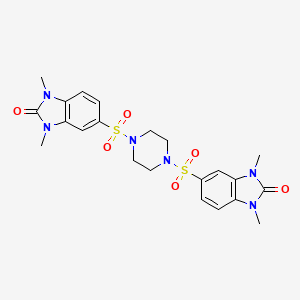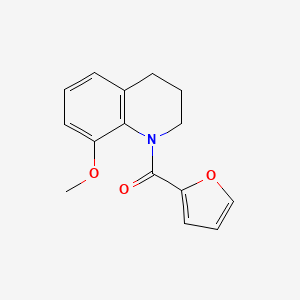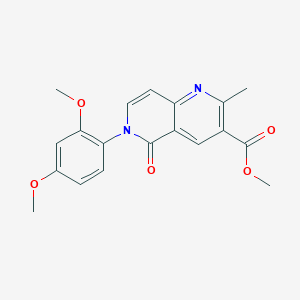
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions.
Mecanismo De Acción
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 acts as a selective antagonist of beta-2 adrenergic receptors. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in the inhibition of various physiological processes that are regulated by beta-2 adrenergic receptors.
Biochemical and Physiological Effects:
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. It can inhibit the relaxation of airway smooth muscle, reduce the release of insulin from pancreatic beta cells, and decrease the rate of lipolysis in adipose tissue. It can also inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 has several advantages for use in lab experiments. It is a highly selective antagonist of beta-2 adrenergic receptors, which allows for the specific study of these receptors without interference from other receptors. It is also relatively stable and easy to handle. However, one limitation of 1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 is that it is not suitable for use in vivo due to its poor bioavailability.
Direcciones Futuras
For research involving 1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 have also been identified.
Métodos De Síntesis
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-isopropyl-3-methylphenol with isopropylamine to form the corresponding amine. This amine is then reacted with 3-(tert-butyldimethylsilyloxy)propan-1-ol to form the desired product. The product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(isopropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride 118,551 is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions. It has been used to study the effects of beta-2 adrenergic receptor activation on cardiac function, airway smooth muscle contraction, and glucose metabolism. It has also been used to study the role of beta-2 adrenergic receptors in cancer progression and metastasis.
Propiedades
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.ClH/c1-11(2)16-7-6-15(8-13(16)5)19-10-14(18)9-17-12(3)4;/h6-8,11-12,14,17-18H,9-10H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDALABQZXPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNC(C)C)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)
![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)

![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)



![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4959066.png)
![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
![3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4959084.png)

![5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline](/img/structure/B4959111.png)
![3-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4959117.png)
